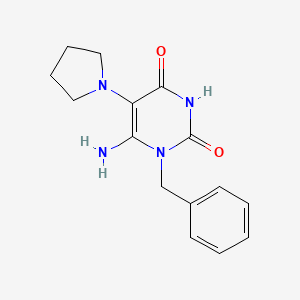
6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 571158-93-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2 with a molecular weight of 286.33 g/mol. The compound features a tetrahydropyrimidine core substituted with an amino group and a benzyl moiety.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related pyrimidine derivatives have shown effectiveness against various bacterial strains in vitro. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis due to structural similarities with nucleotide precursors .
Anti-inflammatory Effects
In vivo studies have suggested that certain pyrimidine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . The specific activity of this compound in this regard remains to be fully elucidated.
The biological activity of this compound may be attributed to its interaction with various biological targets:
Nucleotide Synthesis Inhibition : Similar compounds have been shown to interfere with nucleotide biosynthesis pathways crucial for DNA replication and repair .
Signal Transduction Modulation : The compound may influence signaling pathways involved in cell proliferation and survival by acting on G protein-coupled receptors (GPCRs) or other cellular receptors .
Case Studies
While specific case studies directly involving this compound are scarce, the following examples illustrate the relevance of pyrimidine derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Colombeau et al. (2008) | Chloroethyl pyrimidine nucleosides | Anticancer | Significant inhibition of A431 cell proliferation |
| Garavaglia et al. (2012) | Pyrimidine derivatives | Antimicrobial | Inhibition of biofilm formation in E. coli |
Eigenschaften
IUPAC Name |
6-amino-1-benzyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-13-12(18-8-4-5-9-18)14(20)17-15(21)19(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXNWLAESVIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














